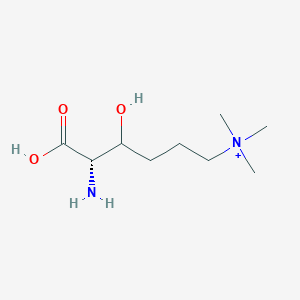

3-Hydroxy-N6,N6,N6-trimethyl-L-lysine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21N2O3+ |

|---|---|

Molecular Weight |

205.27 g/mol |

IUPAC Name |

[(5S)-5-amino-5-carboxy-4-hydroxypentyl]-trimethylazanium |

InChI |

InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/p+1/t7?,8-/m0/s1 |

InChI Key |

ZRJHLGYVUCPZNH-MQWKRIRWSA-O |

SMILES |

C[N+](C)(C)CCCC(C(C(=O)O)N)O |

Isomeric SMILES |

C[N+](C)(C)CCCC([C@@H](C(=O)O)N)O |

Canonical SMILES |

C[N+](C)(C)CCCC(C(C(=O)O)N)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis Pathway of 3 Hydroxy N6,n6,n6 Trimethyl L Lysine

Precursor: N6,N6,N6-trimethyl-L-lysine (TML) Origin and Formation

N6,N6,N6-trimethyl-L-lysine (TML), a methylated derivative of the essential amino acid L-lysine, serves as the initial substrate for the biosynthesis of 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine. hmdb.cabevital.no TML is primarily generated through the post-translational modification of lysine (B10760008) residues within various proteins, most notably histones. hmdb.cabevital.no

Proteolytic Release from Trimethylated Proteins (e.g., Histones)

The primary source of free TML is the breakdown, or proteolysis, of proteins that have undergone post-translational methylation of their lysine residues. hmdb.ca Histones, which are crucial for DNA packaging and gene regulation, are a significant source of trimethylated lysine. nih.govacs.org During protein turnover, these trimethylated proteins are degraded, releasing TML into the cellular environment where it can then enter the carnitine biosynthesis pathway. hmdb.ca

Enzymatic Methylation of Lysine Residues (e.g., Histone-Lysine N-Methyltransferase SETD7)

The methylation of lysine residues within proteins is a highly regulated enzymatic process. Histone-lysine N-methyltransferases are a family of enzymes responsible for transferring methyl groups from the donor molecule S-adenosyl-L-methionine to the ε-amino group of lysine residues.

The Initial Hydroxylation Step: Conversion of N6,N6,N6-trimethyl-L-lysine to this compound

The first committed step in the carnitine biosynthesis pathway is the hydroxylation of TML to form this compound. nih.govnih.gov This reaction is a critical control point and is catalyzed by a specific mitochondrial enzyme. nih.govportlandpress.com

Enzymatic Catalysis by Trimethyllysine Dioxygenase (TMLH; EC 1.14.11.8)

The enzyme responsible for the conversion of TML to its hydroxylated form is Trimethyllysine Dioxygenase (TMLH), also referred to as trimethyllysine hydroxylase. wikipedia.orggenecards.org This enzyme, encoded by the TMLHE gene in humans, is a non-heme Fe(II) and 2-oxoglutarate-dependent oxygenase. nih.govportlandpress.comnih.gov TMLH is localized to the mitochondrial matrix, which is consistent with the subcellular distribution of other key metabolic enzymes. nih.govportlandpress.com

The enzymatic reaction catalyzed by TMLH is as follows: N6,N6,N6-trimethyl-L-lysine + 2-oxoglutarate + O2 → this compound + succinate (B1194679) + CO2 wikipedia.orgwikipedia.org

This stereospecific hydroxylation occurs at the C-3 position of the TML molecule, resulting in the formation of (2S,3S)-3-hydroxy-Nε-trimethyllysine. portlandpress.com

Cofactor Requirements and Mechanisms

The catalytic activity of TMLH is dependent on the presence of several essential cofactors that participate in the reaction mechanism. nih.govportlandpress.com

| Cofactor | Role in TMLH Activity |

| Fe(II) | Acts as a crucial cofactor, directly participating in the catalytic cycle. Key residues His242, Asp244, and His389 are involved in chelating the iron ion within the active site. nih.govportlandpress.com |

| 2-Oxoglutarate | Serves as a co-substrate, undergoing oxidative decarboxylation to succinate and CO2 during the reaction. Residues Arg391 and Arg398 are important for its binding. nih.govwikipedia.org |

| Ascorbate (B8700270) | Required for optimal enzyme activity, likely to maintain the iron in its reduced Fe(II) state. portlandpress.comwikipedia.org |

| Molecular Oxygen (O2) | Acts as an oxidant, with one atom of oxygen being incorporated into the TML substrate to form the hydroxyl group. portlandpress.comwikipedia.org |

The proposed mechanism involves the binding of 2-oxoglutarate and TML to the iron center in the active site. This is followed by the binding of molecular oxygen, leading to the formation of a highly reactive iron-oxo intermediate which then abstracts a hydrogen atom from the C-3 position of TML, followed by the rebound of a hydroxyl group to form the final product.

Molecular oxygen is a critical substrate for the TMLH-catalyzed reaction. portlandpress.comwikipedia.org As an oxidoreductase, TMLH utilizes O2 as the oxidant to introduce a hydroxyl group onto the TML molecule. wikipedia.org The activation of molecular oxygen by the iron center is a key step in the catalytic cycle of this and other related dioxygenases. nih.govacs.org

Alpha-Ketoglutarate (2-oxoglutarate) and its Role in Decarboxylation to Succinate and CO2

The biosynthesis of this compound is catalyzed by the enzyme Nε-trimethyllysine hydroxylase (TMLH), a member of the non-heme Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenase family. sdu.dknih.gov In this enzymatic reaction, alpha-ketoglutarate (also known as 2-oxoglutarate) serves as a crucial co-substrate. sdu.dknih.govwikipedia.org

The hydroxylation of N6,N6,N6-trimethyl-L-lysine is stoichiometrically coupled with the oxidative decarboxylation of alpha-ketoglutarate. tandfonline.com This process results in the formation of succinate and carbon dioxide (CO2) as co-products. sdu.dknih.govwikipedia.org Specifically, one atom from the molecular oxygen (O2) is incorporated into the N6,N6,N6-trimethyl-L-lysine substrate to form the hydroxyl group, while the other oxygen atom is incorporated into the succinate molecule that is formed from alpha-ketoglutarate. tandfonline.com This coupled reaction is a characteristic feature of 2-oxoglutarate-dependent dioxygenases. nih.gov

Ferrous Iron (Fe(II)) Dependency

The catalytic activity of trimethyllysine hydroxylase (TMLH) is absolutely dependent on the presence of ferrous iron (Fe(II)) as a cofactor. sdu.dknih.gov TMLH is a non-heme iron enzyme, meaning the iron is not part of a heme prosthetic group. nih.gov The Fe(II) ion is located in the active site of the enzyme and plays a direct role in the catalytic mechanism. It is responsible for activating molecular oxygen, which is a necessary step for the hydroxylation of the substrate. nih.gov The enzyme belongs to a broader family of oxidoreductases that act on paired donors, with O2 as the oxidant. wikipedia.org

Ascorbate as a Reductant

Ascorbate (Vitamin C) is an essential component in the enzymatic reaction that produces this compound, acting as a specific co-factor for Fe- and 2-oxoglutarate-dependent dioxygenases like TMLH. nih.govwikipedia.org Its primary role is to act as a reducing agent. wikipedia.org During the catalytic cycle, the ferrous iron (Fe(II)) in the enzyme's active site can become oxidized to ferric iron (Fe(III)), rendering the enzyme inactive. nih.gov Ascorbate specifically reduces the iron atom back to its ferrous (Fe(II)) state, allowing the enzyme to continue its catalytic activity. nih.govwikipedia.org

While other reducing agents have been studied, they are generally not able to effectively substitute for ascorbate, highlighting its high degree of specificity for optimizing hydroxylase activity. nih.gov The maintenance of cellular ascorbate levels is therefore crucial to support the function of these dioxygenases. nih.gov

Stereospecificity of the Hydroxylation Reaction (e.g., (2S,3S)-isomer formation)

The hydroxylation of (2S)-Nε-trimethyllysine by trimethyllysine hydroxylase (TMLH) is a highly stereospecific reaction. sdu.dknih.gov The enzyme selectively catalyzes the formation of a single stereoisomer of the product. Through a combination of synthetic studies and NMR analysis, the product of this enzymatic reaction has been definitively identified as (2S,3S)-3-hydroxy-Nε-trimethyllysine. sdu.dksdu.dknih.gov

This stereochemical outcome is significant as it defines the specific configuration of the first intermediate in the carnitine biosynthesis pathway in humans. nih.govnih.govscite.aiscispace.com The formation of the (2S,3S)-isomer is a result of the precise positioning of the substrate within the enzyme's active site, which dictates the face of the molecule that is accessible for hydroxylation. nih.gov

Enzymology of Trimethyllysine Dioxygenase Tmlh

Enzyme Classification and Superfamily (Oxidoreductase, α-Ketoglutarate-Dependent Hydroxylase)

Trimethyllysine dioxygenase (EC 1.14.11.8) is classified as an oxidoreductase. wikipedia.org Specifically, it belongs to the large superfamily of non-heme Fe(II) and 2-oxoglutarate (α-ketoglutarate) dependent hydroxylases (αKG-NHFe). wikipedia.orgnih.govnih.gov Enzymes in this family catalyze a wide array of oxidative reactions, including hydroxylations, demethylations, and desaturations. wikipedia.orgacs.org TMLH catalyzes the first step in L-carnitine biosynthesis, the stereospecific hydroxylation of N6,N6,N6-trimethyl-L-lysine (TML) to 3-hydroxy-N6,N6,N6-trimethyl-L-lysine (HTML). wikipedia.orgnih.gov This reaction requires molecular oxygen (O₂) and uses 2-oxoglutarate (2OG) as a co-substrate, which is oxidatively decarboxylated to succinate (B1194679) and CO₂. wikipedia.orgnih.gov The enzyme also requires iron (Fe²⁺) and ascorbate (B8700270) as cofactors. wikipedia.orgenzyme-database.org

Molecular Characteristics and Domain Architecture (e.g., Double-Stranded β-Helix (DSBH) Fold)

Like other members of the α-ketoglutarate-dependent oxygenase superfamily, TMLH features a characteristic structural motif known as the double-stranded β-helix (DSBH) fold, which is also referred to as a cupin or jelly-roll fold. nih.govnih.gov This core structure is typically composed of two β-sheets arranged into a squashed barrel shape. nih.gov The DSBH fold provides a scaffold for the active site, housing the residues that coordinate the essential iron cofactor. nih.govnih.gov Human TMLH exhibits significant homology with γ-butyrobetaine hydroxylase (BBOX), the enzyme that catalyzes the final step in carnitine biosynthesis, suggesting a close evolutionary relationship. rsc.orgnih.gov There are two identified alternative spliced forms of human TMLH, designated TMLH-a (421 amino acids) and TMLH-b (399 amino acids), which share the majority of their N-terminal sequence but differ at the C-terminus. nih.gov The N-terminus includes a mitochondrial targeting signal, as TMLH is the only enzyme in the carnitine biosynthesis pathway located within the mitochondrial matrix. nih.govnih.gov

Active Site Characterization and Substrate Binding

The active site of TMLH is a highly organized environment designed for the precise binding of its cofactors and substrate to facilitate catalysis.

The catalytic activity of TMLH relies on the precise coordination of an iron cofactor and the binding of its co-substrate, 2-oxoglutarate. A conserved triad (B1167595) of residues, specifically His242, Asp244, and His389 in human TMLH, is responsible for chelating the Fe(II) ion within the active site. rsc.orgresearchgate.net The co-substrate, 2-oxoglutarate, binds in a bidentate fashion to the iron center, a crucial step for the catalytic cycle. wikipedia.org This interaction is further stabilized by salt bridges formed between the C-5 carboxylate group of 2OG and key arginine residues, identified as R391 and R398. rsc.orgresearchgate.net

The primary substrate, L-trimethyllysine, is also held in place by specific interactions. A notable interaction involves its α-ammonium group with an aspartate residue (Asp231 in human TMLH). rsc.orgresearchgate.net This specific binding of the α-amino group with L-stereochemistry is critical for high-affinity binding and efficient catalysis. nih.gov

A key feature of the TMLH active site is its ability to recognize and bind the positively charged trimethylammonium group of the L-trimethyllysine substrate. rsc.orgnih.gov This recognition is accomplished through cation-π interactions within a specialized "aromatic cage." rsc.org This cage is formed by the side chains of several aromatic amino acid residues, including W221, Y217, and Y234. rsc.orgresearchgate.net This structural feature is also conserved in the related enzyme BBOX, which recognizes the same functional group on its substrate, γ-butyrobetaine. rsc.org The permanent positive charge and spatial arrangement of the trimethylammonium group are critical for this specific recognition by the enzyme's "reader" domain. nih.gov

Enzyme Kinetics and Reaction Efficiency

The efficiency of the reaction catalyzed by TMLH is influenced by the binding of both its substrate and co-substrate. The binding of L-trimethyllysine to TMLD has been characterized as a primarily enthalpy-driven process, indicating that electrostatic interactions and hydrogen bonding are significant contributors to the binding energy. nih.gov

Under certain conditions, TMLH can exhibit an "uncoupled turnover" of α-ketoglutarate. wikipedia.orgnih.gov This occurs when the oxidative decarboxylation of αKG to succinate and carbon dioxide proceeds without the corresponding hydroxylation of the primary substrate. wikipedia.orgnih.gov For instance, when the substrate analogue N-acetyl-L-trimethyllysine (8) binds to the active site, it results in a four-fold greater production of succinate compared to the hydroxylated product, indicating a significant uncoupling of the two half-reactions. nih.gov This suggests that while the analogue can occupy the active site, the subsequent hydroxylation step is significantly impeded. nih.gov

Recombinant Expression and Purification Strategies for TMLH

The mitochondrial localization of TMLH makes its large-scale purification from natural sources impractical. nih.gov Consequently, recombinant expression systems are essential for obtaining sufficient quantities of the enzyme for structural and functional studies. Escherichia coli is a commonly utilized host for this purpose, often in conjunction with fusion tags to enhance protein solubility and simplify purification.

One prevalent strategy involves the use of a Maltose-Binding Protein (MBP) fusion tag. This approach has been shown to improve the solubility and yield of recombinant TMLH. nih.govnih.govnih.gov The resulting MBP-TMLH fusion protein can be efficiently isolated from crude cell lysates using amylose (B160209) affinity chromatography. nih.govamanote.comunc.edu The bound fusion protein is then eluted with maltose (B56501) under gentle, non-denaturing conditions. nih.gov

To optimize the expression and stability of recombinant TMLH, several modifications to standard protocols have been implemented. These include reducing the cultivation temperature during protein expression, for instance to 25°C, and extending the induction period. nih.gov Furthermore, the composition of the lysis buffer is critical to prevent aggregation and maintain the dimeric structure of the enzyme, with additives such as specific salts and glycerol (B35011) being beneficial. protocols.io

Following affinity chromatography, further purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve higher purity. protocols.io For applications requiring the removal of the fusion tag, a protease cleavage site, such as that for Tobacco Etch Virus (TEV) protease, can be engineered between the MBP tag and the TMLH protein. nih.gov Subsequent purification steps can then separate the cleaved TMLH from the MBP tag and the protease. nih.gov

| Expression System | Fusion Tag | Purification Method | Key Considerations |

|---|---|---|---|

| Escherichia coli | Maltose-Binding Protein (MBP) | Amylose Affinity Chromatography | Reduced cultivation temperature (e.g., 25°C) and extended induction time can improve yield and solubility. nih.gov |

| Escherichia coli | Hexahistidine (His6) tag | Immobilized Metal Affinity Chromatography (IMAC) | Dual His6-MBP tags can also be used to enhance solubility and provide an alternative purification handle. nih.gov |

| COS-1 Cells (Eukaryotic) | Not specified | Not specified | Used for exogenous expression to study mitochondrial import and functional effects of variants. nih.gov |

Mutational Analysis of TMLH Activity and Structure-Function Relationships

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the structure and function of TMLH. nih.govspringernature.com By systematically replacing key residues and analyzing the kinetic and structural properties of the resulting variants, researchers can elucidate the enzyme's catalytic mechanism and substrate binding.

Key functional regions within TMLH have been identified through mutational studies. The catalytic core of TMLH contains a highly conserved 2-His-1-carboxylate facial triad, composed of His242, Asp244, and His389, which is essential for binding the Fe(II) cofactor. Mutation of these residues, such as the H389L variant, leads to a non-functional enzyme. nih.gov

The binding of the co-substrate, 2-oxoglutarate, is also critical for catalysis. Specific arginine residues, R391 and R398, have been implicated in coordinating with the carboxylate groups of 2-oxoglutarate.

The recognition and binding of the primary substrate, N6,N6,N6-trimethyl-L-lysine, involves several key residues. An aromatic "cage" formed by the side chains of W221, Y217, and Y234 is thought to interact with the positively charged trimethylammonium group of the substrate. Additionally, residues such as D231 and N334 are believed to be important for substrate binding.

Mutational analyses have also shed light on the clinical relevance of TMLH. Several mutations in the TMLHE gene have been associated with conditions such as autism spectrum disorder. For example, the mutations c.229C>T (p.Arg77X), c.730G>C (p.Asp244His), and c.1107G>T (p.Glu369Asp) have been identified in individuals with autism and are confirmed to be loss-of-function mutations. A deletion of exon 2 in the TMLHE gene also results in enzyme deficiency. nih.gov These findings underscore the importance of TMLH activity in normal human physiology.

| Residue/Region | Proposed Function | Example Mutation | Observed Effect |

|---|---|---|---|

| His242, Asp244, His389 | Fe(II) cofactor binding (catalytic triad) | H389L | Loss of enzymatic activity. nih.gov |

| Arg391, Arg398 | 2-oxoglutarate co-substrate binding | - | Implicated in co-substrate coordination. |

| W221, Y217, Y234 | Substrate binding (aromatic cage for trimethylammonium group) | - | Thought to be critical for substrate recognition. |

| Asp231, Asn334 | Substrate binding | - | Associated with substrate interaction. |

| Arg77 | Associated with human health | R77X | Loss-of-function mutation associated with autism spectrum disorder. |

| Asp244 | Fe(II) binding and human health | D244H | Loss-of-function mutation associated with autism spectrum disorder. |

| Glu369 | Associated with human health | E369D | Loss-of-function mutation associated with autism spectrum disorder. |

| Exon 2 | Protein integrity | Deletion | Results in TMLH enzyme deficiency. nih.gov |

Subsequent Metabolic Fates and Associated Enzymes of 3 Hydroxy N6,n6,n6 Trimethyl L Lysine

Cleavage by 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine Aldolase (B8822740) (HTMLA)

Following its synthesis, this compound (HTML), also known as 3-hydroxy-ε-N-trimethyllysine, is transported from the mitochondria to the cytosol, where the subsequent steps of carnitine biosynthesis occur. hmdb.ca In the cytosol, HTML undergoes a crucial cleavage reaction catalyzed by the enzyme 3-hydroxy-Nε-N-trimethyllysine aldolase (HTMLA). nih.govnih.govcreative-proteomics.com This enzymatic step is vital as it shortens the carbon chain of the precursor molecule, preparing it for the final stages of L-carnitine synthesis. creative-proteomics.com

The action of HTMLA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, results in the aldol (B89426) cleavage of HTML. researchgate.net This reaction breaks the bond between the second and third carbons of the HTML backbone, yielding two distinct molecules: 4-trimethylaminobutyraldehyde (TMABA) and the amino acid glycine. nih.govcreative-proteomics.comresearchgate.netsmpdb.ca The formation of these two products is a definitive step that propels the metabolic pathway forward. creative-proteomics.comscite.ai

Table 1: Products of HTMLA-Catalyzed Cleavage

| Input Substrate | Enzyme | Product 1 | Product 2 |

|---|

Oxidation to 4-Trimethylammoniobutanoic Acid (Gamma-Butyrobetaine) by 4-Trimethylaminobutyraldehyde Dehydrogenase (TMABADH)

The 4-trimethylammoniobutanal (B1210184) (TMABA) generated from the cleavage of HTML does not accumulate. It is promptly oxidized in a reaction catalyzed by the enzyme 4-trimethylaminobutyraldehyde dehydrogenase (TMABADH). nih.govcreative-proteomics.comwikipedia.org This enzyme belongs to the family of oxidoreductases and specifically acts on the aldehyde group of TMABA. wikipedia.orghmdb.ca The reaction is NAD+-dependent and converts the aldehyde into a carboxylic acid, a critical transformation for the subsequent hydroxylation step. creative-proteomics.comwikipedia.orguniprot.org

The product of this oxidation is 4-trimethylammoniobutanoic acid, more commonly known as gamma-butyrobetaine (γ-butyrobetaine). nih.govcreative-proteomics.comwikipedia.org This molecule is the direct precursor to L-carnitine. creative-proteomics.comresearchgate.net Research has shown that TMABADH efficiently catalyzes the irreversible oxidation of a wide range of aldehydes, but its preference for trimethylaminobutyraldehyde suggests its primary role in the carnitine biosynthesis pathway. hmdb.cauniprot.orgnih.gov

Table 2: Conversion of 4-Trimethylammoniobutanal to Gamma-Butyrobetaine

| Substrate | Enzyme | Product |

|---|

Final Conversion to L-Carnitine by Gamma-Butyrobetaine Dioxygenase (BBOX)

The terminal and rate-limiting step in the biosynthesis of L-carnitine is the stereospecific hydroxylation of gamma-butyrobetaine. nih.govnih.gov This reaction is catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX), also referred to as gamma-butyrobetaine hydroxylase (BBH). wikipedia.orgcreative-proteomics.comwikipedia.org BBOX is a non-heme iron-containing dioxygenase that belongs to the superfamily of Fe(II) and 2-oxoglutarate dependent dioxygenases. nih.govwikipedia.org

The enzyme facilitates the introduction of a hydroxyl group at the C-3 position of gamma-butyrobetaine, converting it into L-carnitine. nih.govwikipedia.org This hydroxylation is essential for transforming the biologically inactive gamma-butyrobetaine into the active L-carnitine molecule. creative-proteomics.com The reaction requires molecular oxygen, Fe(II), and 2-oxoglutarate as co-substrates, and ascorbate (B8700270) (vitamin C) as a cofactor. wikipedia.orgnih.govwikipedia.org In humans, the BBOX enzyme is primarily found in the liver and kidneys, and to a lesser extent in the brain, which are the main sites of endogenous L-carnitine production. wikipedia.orgsmpdb.cawikipedia.org

Table 3: Final Step in L-Carnitine Biosynthesis

| Substrate | Enzyme | Product |

|---|

Genetic and Molecular Regulation of 3 Hydroxy N6,n6,n6 Trimethyl L Lysine Metabolism

Genes Encoding Enzymes of the Pathway (e.g., TMLHE for TMLH)

The initial and rate-limiting step in the carnitine biosynthesis pathway is the conversion of N6,N6,N6-trimethyl-L-lysine (TML) to 3-hydroxy-N6,N6,N6-trimethyl-L-lysine (HTML). This reaction is catalyzed by the enzyme trimethyllysine hydroxylase (TMLH), an alpha-ketoglutarate-dependent dioxygenase. wikipedia.org The gene encoding this mitochondrial enzyme is the trimethyllysine hydroxylase epsilon (TMLHE) gene. wikipedia.orggenecards.org

Located on the X chromosome, the TMLHE gene's expression and the function of its protein product are paramount for the progression of carnitine synthesis. wikipedia.orgnih.gov The TMLH enzyme requires iron (Fe2+) and L-ascorbate as co-factors to carry out the hydroxylation of TML. wikipedia.orgwikipedia.org The reaction it catalyzes is:

N6,N6,N6-trimethyl-L-lysine + 2-oxoglutarate + O₂ → this compound + succinate (B1194679) + CO₂ wikipedia.orgwikipedia.org

The product, this compound, is then transported out of the mitochondria to the cytosol for subsequent enzymatic conversions in the carnitine synthesis pathway. hmdb.ca

Table 1: Key Gene and Enzyme in the Initial Step of Carnitine Biosynthesis

| Gene | Encoded Enzyme | Enzyme Commission (EC) Number | Chromosomal Location | Cellular Localization |

|---|

Transcriptional Regulation of Pathway Enzymes

The expression of the TMLHE gene is under tight transcriptional and post-transcriptional control, ensuring the appropriate synthesis of the TMLH enzyme. genecards.org The regulation of this gene involves various transcription factors that bind to its promoter and enhancer regions. While the complete regulatory network is still under investigation, numerous potential transcription factor binding sites have been identified. genecards.org

Additionally, the regulation of TMLH is managed through alternative splicing of the TMLHE gene, which results in multiple transcript variants. genecards.orgmaayanlab.cloudnih.gov Researchers have identified and mapped two alternative 5' first exons and seven alternative 3'-splice variants for TMLH, indicating a complex layer of post-transcriptional regulation. nih.gov This intricate control allows for differential expression and function of the enzyme in various tissues and developmental stages.

Genetic Deficiencies and their Biochemical Consequences on Metabolic Intermediates (e.g., TMLHE deficiency leading to altered TML/HTML levels)

Genetic mutations in the TMLHE gene can lead to trimethyllysine hydroxylase deficiency, an inborn error of metabolism affecting carnitine biosynthesis. wikipedia.orgsfari.org A variety of mutations, including deletions (such as the common deletion of exon 2), frameshift mutations, and nonsense variants, have been identified that result in a loss of TMLH enzyme activity. nih.govnih.govnih.gov

The primary biochemical consequence of TMLHE deficiency is a significant disruption in the levels of metabolic intermediates in the carnitine pathway. nih.gov The lack of functional TMLH enzyme leads to an accumulation of its substrate, N6,N6,N6-trimethyl-L-lysine (TML), in both plasma and urine. nih.gov Conversely, there is a marked decrease or even an absence of the product, this compound (HTML), and subsequent metabolites like γ-butyrobetaine (γBB). nih.gov The ratio of (HTML + γBB) to TML in plasma has been proposed as a reliable index of TMLH activity. nih.gov

Some studies have suggested an association between TMLHE deficiency and an increased risk for neurodevelopmental disorders such as autism spectrum disorder (ASD). nih.govsfari.orgnih.gov However, other research, including studies on mouse models with TMLH gene inactivation, did not find a direct link to ASD-like phenotypes despite observing the expected biochemical changes of low carnitine levels. osi.lv This indicates that while TMLHE deficiency clearly disrupts carnitine biosynthesis, its clinical consequences may be complex and influenced by other genetic or environmental factors.

Table 2: Biochemical Consequences of TMLHE Deficiency

| Metabolite | Change in Plasma Levels | Change in Urine Levels |

|---|---|---|

| N6,N6,N6-trimethyl-L-lysine (TML) | Significantly Increased nih.gov | Increased nih.gov |

| This compound (HTML) | Undetectable or Severely Reduced nih.gov | Undetectable nih.gov |

Interplay with Other Metabolic Pathways

The metabolism of this compound is intrinsically linked to several other key metabolic pathways, most notably carnitine biosynthesis and fatty acid metabolism. wikipedia.orgwikipedia.org

Carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. wikipedia.orgnih.gov The synthesis of carnitine is therefore vital for cellular energy production, particularly in high-energy-demand tissues like skeletal and cardiac muscle. The pathway begins with the post-translational methylation of lysine (B10760008) residues in proteins. hmdb.cascite.ai Following protein degradation (proteolysis), free N6,N6,N6-trimethyl-L-lysine is released and serves as the initial substrate for the pathway. hmdb.cascite.ai

The conversion of TML to HTML by TMLH in the mitochondria is the first of four enzymatic steps. scite.ai The subsequent reactions, which occur in the cytosol, convert HTML to γ-butyrobetaine, which is then finally hydroxylated to form L-carnitine. scite.ainih.govnih.gov This compartmentalization necessitates a transport system to move HTML out of the mitochondria. hmdb.ca Therefore, the regulation of TMLHE not only controls the entry of substrate into the carnitine biosynthesis pathway but also indirectly influences the rate of fatty acid oxidation and cellular energy status.

Cellular and Subcellular Dynamics of 3 Hydroxy N6,n6,n6 Trimethyl L Lysine

Mitochondrial Localization of TMLH Activity

The initial and rate-limiting step in carnitine biosynthesis is the hydroxylation of N6,N6,N6-trimethyl-L-lysine to form 3-hydroxy-N6,N6,N6-trimethyl-L-lysine. nih.govnih.gov This reaction is catalyzed by the enzyme Nε-trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD). wikipedia.orgwikipedia.org

Detailed research findings have unequivocally placed TMLH activity within the mitochondria. researchgate.netgenecards.org Specifically, through progressive membrane solubilization and protease protection experiments, TMLH has been shown to reside in the mitochondrial matrix . wikipedia.orgnih.gov The localization of TMLH within the mitochondria is further supported by studies demonstrating that its subcellular distribution profile matches that of well-established mitochondrial marker enzymes, such as succinate (B1194679) dehydrogenase and citrate (B86180) synthase. researchgate.net The enzyme itself contains a mitochondrial targeting signal within its N-terminal amino acid sequence, which is necessary and sufficient for its import into the organelle. nih.gov

This mitochondrial localization is unique among the enzymes of the carnitine biosynthesis pathway, as the subsequent three enzymes are all located in the cytosol. nih.govhmdb.ca

Transport Mechanisms Across Mitochondrial Membranes

The mitochondrial residence of TMLH necessitates the transport of both its substrate and product across the mitochondrial membranes. First, N6,N6,N6-trimethyl-L-lysine, which is derived from the degradation of proteins, must be imported from the cytosol into the mitochondrial matrix to be accessible to TMLH. youtube.com Following its hydroxylation, the resulting product, this compound, must then be exported out of the mitochondria and into the cytosol to participate in the subsequent steps of carnitine synthesis. nih.govhmdb.ca

Latency experiments with intact mitochondria have revealed that the formation of this compound is limited by the rate of N6,N6,N6-trimethyl-L-lysine transport across the inner mitochondrial membrane, indicating that this transport is a key regulatory point. nih.gov

Compartmentalization of Carnitine Biosynthesis Pathway

The carnitine biosynthesis pathway is a prime example of metabolic compartmentalization, with distinct enzymatic steps occurring in separate subcellular locations. This division of labor between the mitochondrion and the cytosol underscores the importance of transport mechanisms for the pathway's intermediates.

The process begins in the mitochondrial matrix and concludes in the cytosol. nih.gov

Mitochondrion: The first step, the conversion of N6,N6,N6-trimethyl-L-lysine to this compound, is catalyzed by the mitochondrial matrix enzyme TMLH. nih.govnih.gov

Cytosol: After being transported out of the mitochondrion, this compound undergoes the remaining three enzymatic reactions in the cytosol. nih.govhmdb.ca

It is cleaved by 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) to produce 4-N-trimethylaminobutyraldehyde and glycine. nih.gov

4-N-trimethylaminobutyraldehyde is then oxidized by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) to form γ-butyrobetaine. nih.gov

Finally, γ-butyrobetaine is hydroxylated by γ-butyrobetaine hydroxylase (BBOX1) to yield the final product, L-carnitine. nih.govwikipedia.org

The following table details the sequential steps and their subcellular locations.

| Step | Substrate | Enzyme | Product(s) | Subcellular Location |

| 1 | N6,N6,N6-trimethyl-L-lysine | Trimethyllysine hydroxylase (TMLH) | This compound | Mitochondrial Matrix |

| 2 | This compound | 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA) | 4-N-trimethylaminobutyraldehyde + Glycine | Cytosol |

| 3 | 4-N-trimethylaminobutyraldehyde | 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) | γ-Butyrobetaine | Cytosol |

| 4 | γ-Butyrobetaine | γ-Butyrobetaine hydroxylase (BBOX1) | L-Carnitine | Cytosol |

Advanced Research Methodologies and Analytical Techniques for 3 Hydroxy N6,n6,n6 Trimethyl L Lysine Studies

In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental for characterizing the enzyme responsible for the synthesis of 3-hydroxy-N6,N6,N6-trimethyl-L-lysine, which is trimethyllysine dioxygenase (TMLH). wikipedia.orghmdb.ca These cell-free systems allow researchers to study the enzyme's function and kinetics in a controlled environment.

Early studies into the biosynthesis of carnitine utilized tissue slices and cellular homogenates to observe the conversion of precursors. nih.govnih.gov Experiments with rat liver and kidney slices demonstrated the incorporation of radioactivity from labeled DL-N6-trimethyl-lysine into this compound. nih.govnih.gov This indicated the presence of the necessary enzymatic machinery within these tissues.

To pinpoint the location of enzymatic activity, subcellular fractionation is employed. This process involves homogenizing cells and separating the components, such as nuclei, mitochondria, and cytoplasm, through differential centrifugation. nih.gov Since the enzyme trimethyllysine dioxygenase (TMLH) is located in the mitochondria, isolating this organelle is crucial for studying the hydroxylation of N6,N6,N6-trimethyl-L-lysine to this compound. hmdb.ca Studies on human lymphocytes, for instance, have established methods to separate mitochondria from other organelles like lysosomes through density-gradient centrifugation, a technique applicable to isolating the mitochondrial fraction for TMLH activity assays. nih.gov

Table 1: In Vitro Studies Using Tissue and Subcellular Fractions

| Biological Sample | Experimental Approach | Key Finding | Reference |

|---|---|---|---|

| Rat Liver and Kidney Slices | Incubation with DL-N6-trimethyl-[1-14C]lysine | Incorporation of radioactivity into this compound was observed. | nih.govnih.gov |

| Human Lymphocytes | Differential and density-gradient centrifugation | Established methodology for partial resolution of hydrolase-rich organelles (lysosomes) from mitochondria. | nih.gov |

A more refined approach involves the use of recombinant enzyme systems. This technique allows for the production of large quantities of a specific enzyme, such as human TMLH, in a host system like bacteria. nih.gov The purified recombinant enzyme can then be used in assays to precisely characterize its function, substrate specificity, and reaction mechanism without interference from other cellular components. nih.gov TMLH is a non-heme Fe(II)- and 2-oxoglutarate-dependent oxygenase that catalyzes the C3 hydroxylation of its substrate. nih.gov Studies using recombinantly produced human TMLH have investigated its biocatalytic potential, examining its activity on a variety of trimethyllysine analogues. nih.gov These experiments revealed that the enzyme could hydroxylate analogues with longer or shorter side chains and could tolerate the substitution of a methyl group with an ethyl, propyl, or isopropyl group. nih.gov

Table 2: TMLH Enzymatic Reaction

| Enzyme | Systematic Name | Substrates | Products | Cofactors |

|---|

In Vivo Metabolic Tracing Studies (e.g., using radioactively labeled precursors in model organisms)

To understand the metabolic pathways within a living organism, in vivo tracing studies are essential. These experiments involve administering a precursor molecule labeled with a stable or radioactive isotope and tracking its conversion into various metabolites. In the context of this compound, researchers have injected rats with radioactively labeled N6,N6,N6-trimethyl-L-lysine, such as N6-[Me-3H]trimethyl-lysine. nih.govnih.gov By analyzing the urine of these animals, scientists were able to identify several radioactively labeled metabolites. nih.govnih.gov One of these key metabolites was identified as this compound, confirming it as a direct intermediate in the metabolic breakdown of N6,N6,N6-trimethyl-L-lysine and the biosynthesis of carnitine. nih.govnih.gov These studies were crucial in establishing the sequence of the carnitine biosynthesis pathway in the liver as: N6-trimethyl-lysine → 3-hydroxy-N6-trimethyl-lysine → 4-trimethylammoniobutyrate → carnitine. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of metabolites and for measuring their concentrations in biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of a compound. The structure of this compound, isolated from the urine of rats in metabolic studies, was definitively confirmed using this method. nih.govnih.govnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy were employed. nih.gov By analyzing the chemical shifts, signal multiplicities, and integration ratios from the ¹H NMR spectrum, researchers could deduce the arrangement of atoms. nih.gov For example, specific signals were indicative of amine or alcohol substitution on the carbon chain. nih.gov The ¹³C NMR data, when compared to model compounds like trimethylammoniohexanoate and 3-hydroxylysine, provided independent verification of the metabolite's identity as this compound. nih.gov

Metabolomic Profiling in Biological Models

Metabolomic profiling serves as a powerful tool to investigate the role of this compound in biological systems by quantifying its levels and those of related metabolites. This analytical approach provides a snapshot of metabolic pathway activity under various conditions.

In early studies using rat models, researchers injected N6-[Me-3H]trimethyl-lysine to trace its metabolic fate. nih.govscite.ai Through analysis of urine, they identified five radioactively labeled metabolites, including carnitine, 4-trimethylammoniobutyrate, and the key intermediate, 3-hydroxy-N6,N6,N6-trimethyl-lysine. nih.govscite.ai These foundational experiments confirmed that this compound is a direct precursor in the carnitine biosynthesis pathway. nih.gov The structure of the isolated metabolite was definitively confirmed as 3-hydroxy-N6-trimethyl-lysine using nuclear magnetic resonance (NMR) spectroscopy and functional-group analysis. nih.gov

More recent metabolomic investigations have applied these techniques to cellular models to understand disease states. For instance, in studies of human glioblastoma cell lines, inhibiting the enzyme glutaminase (B10826351) (GLS) with the inhibitor CB-839 led to significant metabolic shifts. researchgate.net Untargeted metabolomics revealed that while glutamine metabolism was disrupted, there was a notable increase in the levels of N,N,N-trimethyl-lysine, the direct precursor to this compound. researchgate.net This accumulation was linked to a corresponding decrease in L-carnitine levels, suggesting a potential bottleneck in the carnitine biosynthesis pathway, which involves the hydroxylation of trimethyllysine. researchgate.net

Furthermore, untargeted metabolomics applied to large human cohorts has identified N6,N6,N6-trimethyl-L-lysine as a predictor of incident cardiovascular disease risk, highlighting the clinical relevance of monitoring this pathway. jci.org

Interactive Data Table: Metabolomic Studies Involving the Carnitine Biosynthesis Pathway Select a model system from the dropdown to see the key findings.

Rat Model

Metabolites Measured: Radioactively labeled N6,N6,N6-trimethyl-L-lysine and its downstream products. nih.govscite.ai

Key Findings: Identified this compound as a major metabolite and a direct intermediate in the conversion of trimethyllysine to carnitine in the liver.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-zhxgGep1DM_S_G8-HPhKxqly08BD0_wj9rVxiZpyyj3Z53YDa5tBPGJfSAE8Vp_rSneh1qeaOXh7M50tKBWStnfHwITyfP1Nl07RXSWIXarNiO4hytPKqS70kVlRFcHDheoHbLmIMHlFDNM%3D)]Human Glioblastoma Cell Lines

Metabolites Measured: Global untargeted metabolomics. researchgate.net

Key Findings: Inhibition of glutaminase led to increased levels of N,N,N-trimethyl-lysine and decreased levels of L-carnitine, indicating an impact on the carnitine synthesis pathway where this compound is an essential intermediate.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHf-j8F2GsTLsssrAy_GQXH7N92fhoXoqylIujqe1hMP45g9LjQzyO5nrjIfcxfL2iBq2QQhXb51tqVGn7K_dXIraWxdVMZSe7mJ5AIPFpAfhGgj7mKJkeQ01qUsjCWxA4Yp25foqObUZ30J32TjdQVbekxhsjZc0ldyowH8DDnGiZ2AumaEhnr70Se6RzHdRKVdlI-RE9hDN4QnwId3vGvSpksTmHNeQu5)]Genetic Engineering and Mutagenesis Techniques (e.g., Site-Directed Mutagenesis, Gene Knockout Models)

Genetic engineering provides indispensable tools for elucidating the function of enzymes and pathways related to this compound. Techniques like gene knockout models and site-directed mutagenesis allow researchers to probe the physiological role of the trimethyllysine hydroxylase (TMLH) enzyme and identify critical amino acids in its active site.

Gene Knockout Models To investigate the systemic effects of a dysfunctional carnitine biosynthesis pathway, researchers have developed mouse models with a knockout of the Tmlhe gene, which encodes the TMLH enzyme (also known as N6-trimethyllysine dioxygenase, TMLD). researchgate.netnih.gov Deletions in the human TMLHE gene had been identified in some individuals with autism spectrum disorder (ASD), prompting investigation into whether carnitine deficiency could be a causal factor. researchgate.netnih.gov

In one such study, a constitutive Tmlhe knockout mouse model was created. researchgate.net These mice exhibited a profound systemic carnitine deficiency, with levels reduced by over 90% compared to wild-type mice. researchgate.netnih.gov However, despite this severe depletion of carnitine, the knockout mice did not display any significant behavioral phenotypes associated with ASD, nor did they show deficits in motor function, muscle strength, or coordination. researchgate.netnih.gov Their life expectancy was also comparable to that of wild-type mice. researchgate.net This research demonstrates that even extremely low levels of endogenous carnitine, resulting from the inability to produce this compound, are sufficient to maintain normal muscle and neurological function in mice under standard laboratory conditions. researchgate.net

Site-Directed Mutagenesis Site-directed mutagenesis is a precision technique used to substitute specific amino acids within a protein to determine their functional importance. This method has been applied to human TMLH to map its active site. researchgate.netnih.gov TMLH is a non-heme Fe(II) and 2-oxoglutarate (2OG) dependent oxygenase, and its catalytic activity relies on the correct binding of its iron cofactor, the 2OG cosubstrate, and the N6,N6,N6-trimethyl-L-lysine substrate. researchgate.net

Researchers generated 19 variants of TMLH, each with a specific amino acid substitution. researchgate.net By testing the catalytic activity of these variants, they identified several key residues crucial for the hydroxylation of trimethyllysine to this compound. researchgate.netnih.gov

Data Table: Key Residues in Human TMLH Identified by Site-Directed Mutagenesis

| Residue(s) | Function | Finding | Citation |

|---|---|---|---|

| H242, D244, H389 | Fe(II) Cofactor Binding | These residues form a facial triad (B1167595) essential for chelating the catalytic iron ion. | researchgate.netnih.gov |

| R391, R398 | 2-Oxoglutarate (2OG) Co-substrate Binding | These arginine residues are critical for anchoring the 2OG molecule in the active site. | researchgate.netnih.gov |

| W221, Y217, Y234 | Substrate Binding (Aromatic Cage) | These residues form an "aromatic cage" that recognizes and binds the trimethylammonium group of the substrate. | researchgate.netnih.gov |

These mutagenesis studies provide a detailed map of the TMLH active site, explaining how it recognizes its specific substrates and performs the first committed step in carnitine biosynthesis. researchgate.netnih.gov

Structural Biology Techniques (e.g., Computational Homology Modeling for TMLH)

Understanding the three-dimensional structure of trimethyllysine hydroxylase (TMLH) is critical for deciphering its mechanism of action. While obtaining an experimental structure via X-ray crystallography or NMR can be challenging, computational homology modeling offers a powerful alternative for predicting protein structures. numberanalytics.commedcraveonline.com

Homology modeling, also known as comparative modeling, constructs a 3D model of a target protein based on its amino acid sequence similarity to a related protein with a known experimental structure (the template). numberanalytics.commedcraveonline.comresearchgate.net The underlying principle is that proteins with similar sequences adopt similar three-dimensional folds. numberanalytics.com This technique is particularly effective when the sequence identity between the target and template is 30% or higher. numberanalytics.comyoutube.com

In the case of human TMLH, a computational homology model was generated using the known crystal structure of a homologous enzyme, γ-butyrobetaine hydroxylase (BBOX), as the template. mdpi.com BBOX catalyzes the final step in carnitine biosynthesis and shares significant structural and functional similarities with TMLH, as both are non-heme Fe(II)/2-oxoglutarate-dependent oxygenases. nih.govmdpi.com

The homology model of TMLH reveals a structure consistent with the double-stranded β-helix fold characteristic of this enzyme family. nih.gov The model visualizes the active site, including the predicted locations of the key residues identified through site-directed mutagenesis. researchgate.netmdpi.com For example, the model shows the spatial arrangement of the H242-D244-H389 triad for iron binding and the aromatic cage (W221, Y217, Y234) that accommodates the trimethyllysine substrate. researchgate.netnih.govmdpi.com Such models are invaluable for forming hypotheses about enzyme-substrate interactions and guiding further experimental work, such as the design of specific inhibitors or the engineering of enzyme variants with altered substrate specificity. medcraveonline.com

Binding Studies (e.g., Isothermal Titration Calorimetry)

Binding studies are essential for quantifying the interactions between an enzyme and its substrates, cofactors, or inhibitors. Isothermal titration calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

A specific methodology for using ITC to analyze the binding of substrate analogues to TMLH (referred to as ε-trimethyllysine dioxygenase or TMLD in some literature) has been developed. researchgate.net This approach is critical for understanding how tightly different molecules bind to the enzyme's active site and for screening potential inhibitors. researchgate.net

In addition to direct binding assays like ITC, biocatalytic studies with substrate analogues provide indirect but valuable information about binding requirements. Research on human TMLH has explored its activity with a panel of N6,N6,N6-trimethyl-L-lysine analogues to probe which structural features are necessary for binding and subsequent hydroxylation. nih.gov These studies revealed that:

Side Chain Length: Analogues with side chains longer or shorter than that of trimethyllysine could still undergo C3-hydroxylation, indicating some flexibility in the active site. nih.gov

Trimethylammonium Group: One of the three methyl groups on the quaternary ammonium (B1175870) head could be substituted with a larger alkyl group (ethyl, propyl, or isopropyl) without abolishing enzymatic activity. nih.gov This suggests that the aromatic cage responsible for binding this moiety can accommodate some steric bulk.

These findings, derived from activity-based binding assessments, complement the structural data from homology modeling and mutagenesis, providing a comprehensive picture of the molecular recognition events that precede the formation of this compound. nih.gov

Future Research Directions on 3 Hydroxy N6,n6,n6 Trimethyl L Lysine

Elucidation of Regulatory Mechanisms Governing TMLH Activity and Expression

The expression and activity of trimethyllysine hydroxylase (TMLH) are subject to intricate regulatory mechanisms at both the transcriptional and post-transcriptional levels, ensuring precise control over carnitine biosynthesis. Future research in this area is critical for understanding how cells modulate carnitine levels in response to various physiological and pathological conditions.

Transcriptional Regulation

Detailed analysis of the TMLH gene has revealed a complex transcriptional control system. Studies have identified a highly conserved promoter region that contains a CpG island. researchgate.net The methylation status of these CpG sites is a key area for future investigation, as DNA methylation is a well-established mechanism for regulating gene expression. researchgate.net Understanding how the methylation pattern of the TMLH promoter changes in different tissues and in response to metabolic signals will provide significant insights into its long-term expression control.

Furthermore, research has identified two alternative 5' first exons for the TMLH gene, which exhibit different expression profiles. researchgate.net Elucidating the factors that govern the differential usage of these exons will be crucial to understanding tissue-specific and developmental regulation of TMLH expression.

Post-Transcriptional Regulation

Post-transcriptional regulation adds another layer of complexity to the control of TMLH expression. Multiple alternative 3'-splice variants of the TMLH gene have been identified, and these are ubiquitously expressed. researchgate.net Reporter assays have suggested that the 3'-untranslated regions (UTRs) of these different isoforms can influence their expression at the post-transcriptional level, likely by affecting mRNA stability or translational efficiency. researchgate.net

A significant finding is the identification of two main alternative spliced forms of TMLH, designated TMLH-a and TMLH-b. nih.gov While TMLH-a is a functional enzyme, TMLH-b is not catalytically active on its own. nih.gov Interestingly, when co-expressed with TMLH-a, TMLH-b acts as a negative regulator of TMLH activity. nih.gov This suggests a sophisticated mechanism for fine-tuning carnitine biosynthesis through the expression of different splice variants.

Future research should focus on identifying the specific trans-acting factors, such as RNA-binding proteins and microRNAs, that interact with the 3'-UTRs of TMLH transcripts to modulate their fate. Understanding the interplay between these factors and the various TMLH isoforms will be key to a comprehensive understanding of its post-transcriptional regulation.

| Regulatory Mechanism | Key Findings | Future Research Focus |

| Transcriptional | Presence of a CpG island in the promoter region; two alternative 5' exons with different expression profiles. researchgate.net | Investigating the role of DNA methylation in TMLH expression; identifying factors that control alternative promoter usage. |

| Post-Transcriptional | Seven alternative 3'-splice variants; influence of 3'-UTRs on expression. researchgate.net | Identifying trans-acting factors that bind to 3'-UTRs; characterizing the functional consequences of each splice variant. |

| Alternative Splicing | TMLH-a (functional) and TMLH-b (non-functional, negative regulator) isoforms. nih.gov | Elucidating the mechanism of TMLH-b-mediated inhibition; investigating the physiological conditions that favor the expression of each isoform. |

Identification and Characterization of Putative Transporters for Mitochondrial Exchange

The synthesis of 3-hydroxy-N6,N6,N6-trimethyl-L-lysine occurs within the mitochondrial matrix, catalyzed by TMLH. olemiss.edu However, the subsequent enzymatic steps in the carnitine biosynthesis pathway take place in the cytosol. semanticscholar.org This spatial separation necessitates the transport of this compound out of the mitochondria. The existence of a putative mitochondrial transporter system for this purpose has been proposed, but the specific protein(s) involved have yet to be definitively identified and characterized. olemiss.edusemanticscholar.org

Future research efforts should be directed towards the identification of this crucial transporter. The Solute Carrier Family 25 (SLC25) represents a prime group of candidates, as its members are responsible for the transport of a wide array of solutes across the inner mitochondrial membrane. A prominent member of this family is the carnitine/acylcarnitine carrier (SLC25A20), which is essential for the transport of carnitine and its acylated derivatives. While SLC25A20's primary substrates are known, its potential role in transporting other intermediates of carnitine biosynthesis, or the existence of a distinct, yet-to-be-identified SLC25 member for this function, warrants thorough investigation.

The characterization of this putative transporter will be a significant step forward. This will involve:

Identification: Employing techniques such as proteomics and genetic screening to identify candidate transporter proteins from the SLC25 family or other potential transporter families.

Functional Validation: Expressing candidate transporters in heterologous systems to confirm their ability to transport this compound.

Kinetic Characterization: Determining the substrate specificity, affinity (Km), and transport kinetics of the identified transporter.

Unraveling the identity and function of the mitochondrial transporter for this compound is a critical missing piece in our understanding of carnitine metabolism and will open new avenues for studying its regulation and potential dysregulation in disease.

Investigation of TMLH in Diverse Organisms and Comparative Enzymology

The carnitine biosynthesis pathway is a highly conserved metabolic route found across a wide range of organisms, from bacteria to mammals. This conservation underscores the fundamental importance of carnitine in cellular energy metabolism. Investigating the TMLH enzyme in diverse organisms and conducting comparative enzymology studies will provide invaluable insights into its evolution, structure-function relationships, and catalytic mechanism.

Comparative evolutionary analysis has already revealed a conserved domain in the C-terminal portion of the functional TMLH-a isoform, which is characterized by a key triad (B1167595) of residues (His242-Glu244-His389) predicted to be involved in binding the 2-oxoglutarate co-substrate. nih.gov This sequence is conserved in the TMLH enzyme across all species examined so far. nih.gov

Future research in this area should aim to:

Identify and Characterize TMLH Orthologs: Systematically identify and clone TMLH orthologs from a broader range of organisms, including prokaryotes, lower eukaryotes, and various vertebrate species.

Determine Kinetic Properties: Characterize the kinetic parameters (e.g., Km for substrates, kcat) of TMLH from different species to understand variations in enzyme efficiency and substrate specificity.

Investigate Structural Differences: Solve the crystal structures of TMLH from diverse organisms to gain a deeper understanding of the structural basis for its catalytic activity and substrate recognition. Comparing these structures with that of the related enzyme γ-butyrobetaine hydroxylase (BBOX) will be particularly insightful.

Explore Substrate Specificity: Test a range of trimethyllysine analogs as substrates for TMLH from different species to probe the evolution of substrate specificity.

By studying TMLH across the evolutionary spectrum, researchers can identify conserved motifs and residues that are critical for its function, as well as species-specific adaptations. This knowledge will not only enhance our fundamental understanding of this important enzyme but may also provide a basis for the development of species-specific inhibitors or for engineering the enzyme for biotechnological applications.

| Organism/Aspect | Known Information | Future Research Directions |

| Humans | Two splice variants (TMLH-a and TMLH-b) with regulatory interactions. nih.gov | Detailed kinetic and structural characterization of both isoforms. |

| Rats | TMLH activity identified and characterized in kidney and liver mitochondria. | Structural determination and comparison with human TMLH. |

| Fungi (Neurospora crassa) | Presence of a complete carnitine biosynthesis pathway. | Characterization of the TMLH ortholog and its regulatory mechanisms. |

| Comparative Analysis | Conserved C-terminal domain with key catalytic residues. nih.gov | Identification of TMLH orthologs in a wider range of species; comparative kinetic and structural studies. |

Development of Chemical Probes and Enzyme Modulators for Research Applications

The development of specific chemical probes and modulators for TMLH is a critical next step to facilitate a deeper understanding of its biological functions and to explore its potential as a therapeutic target. While inhibitors for the related enzyme γ-butyrobetaine hydroxylase (BBOX) are known, there is a notable lack of potent and selective inhibitors for TMLH. mskcc.org

Chemical Probes

Chemical probes are essential tools for studying enzyme activity in complex biological systems. A significant advancement in this area has been the development of a fluorinated trimethyllysine analog. mskcc.org This compound, which contains a fluoromethyl group in place of one of the terminal methyl groups, serves as a valuable probe for monitoring TMLH catalysis using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. mskcc.org This probe is processed by recombinant TMLH both in vitro and in cell-based assays. mskcc.org

Future efforts in probe development could focus on:

Fluorescent Probes: Designing and synthesizing fluorescently labeled trimethyllysine analogs that would allow for the visualization of TMLH activity in living cells with high spatial and temporal resolution.

Affinity-Based Probes: Developing probes that can covalently label the active site of TMLH, which would be invaluable for identifying and quantifying the enzyme in complex biological samples.

Enzyme Modulators

The development of potent and selective inhibitors of TMLH would be a major breakthrough for the field. Such inhibitors would be instrumental in:

Elucidating Biological Roles: Allowing researchers to specifically inhibit TMLH activity in cellular and animal models to dissect its precise roles in carnitine biosynthesis and other potential cellular processes.

Therapeutic Potential: Exploring the therapeutic implications of TMLH inhibition, particularly in the context of cardiovascular diseases where modulation of carnitine metabolism may be beneficial. mskcc.org

Studies on the substrate scope of TMLH have provided valuable information for the rational design of inhibitors. It has been shown that TMLH can tolerate some modifications to the trimethyllysine structure, such as alterations in the side-chain length and substitution of a methyl group with larger alkyl groups. mskcc.org This information on substrate recognition can guide the design of competitive inhibitors.

Future research in this area should involve:

High-Throughput Screening: Screening large chemical libraries to identify novel small molecule inhibitors of TMLH.

Structure-Based Drug Design: Utilizing the homology model of TMLH, based on the crystal structure of BBOX, to rationally design and synthesize potent and selective inhibitors. mskcc.org

The development of a robust toolkit of chemical probes and enzyme modulators for TMLH will undoubtedly accelerate research into the fundamental biology of this enzyme and its role in health and disease.

| Compound Type | Example/Concept | Application | Future Development |

| Chemical Probes | Fluorinated trimethyllysine analog. mskcc.org | 19F NMR-based monitoring of TMLH catalysis. | Fluorescent probes for live-cell imaging; affinity-based probes for enzyme labeling. |

| Enzyme Inhibitors | Currently lacking potent and selective inhibitors. mskcc.org | Elucidation of TMLH function; potential therapeutic intervention. | High-throughput screening of chemical libraries; structure-based design of competitive and allosteric inhibitors. |

| Enzyme Activators | Not yet explored. | Investigating the effects of increased carnitine biosynthesis. | Screening for compounds that enhance TMLH activity. |

Q & A

Q. What are the primary biosynthetic pathways of 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine, and how do they integrate with carnitine synthesis?

Methodological Answer: this compound (3-HTML) is synthesized via two key steps:

Trimethylation of Lysine : Lysine residues in proteins (e.g., histones) undergo post-translational trimethylation via S-adenosylmethionine (SAM)-dependent methyltransferases, yielding N6,N6,N6-trimethyl-L-lysine (TML) .

Hydroxylation by TML Dioxygenase (TMLH) : Mitochondrial TMLH, a Fe²⁺/α-ketoglutarate-dependent dioxygenase, converts TML to 3-HTML in the first step of carnitine biosynthesis. This reaction requires oxygen and generates succinate and CO₂ as byproducts .

Q. Integration with Carnitine Synthesis :

- 3-HTML is transported to the cytosol via a putative mitochondrial transporter for further processing into γ-butyrobetaine and carnitine .

- Key enzymes: TMLH (mitochondrial), γ-butyrobetaine hydroxylase (cytosolic).

- Experimental Validation : Knockout models of TMLHE (gene encoding TMLH) and isotopic tracer studies in hepatocytes can elucidate pathway dynamics .

Q. Which analytical techniques are most reliable for quantifying 3-HTML in biological samples, and what are their methodological considerations?

Methodological Answer:

Q. Critical Considerations :

- Sample preparation: Acidic extraction (e.g., 5% trichloroacetic acid) stabilizes 3-HTML in biological fluids.

- Validation: Spike-and-recovery experiments to assess accuracy in complex matrices .

Advanced Research Questions

Q. How does 3-HTML serve as a biomarker in systemic carnitine deficiency, and what contradictions exist in its plasma versus urinary excretion data?

Methodological Answer:

- Biomarker Potential : Plasma TML and 3-HTML levels are reduced in systemic carnitine deficiency due to impaired carnitine biosynthesis. However, urinary TML excretion remains unchanged, suggesting renal reabsorption compensates for deficient biosynthesis .

- Contradictions :

- Plasma vs. Urine : In deficiency states, plasma TML drops by ~50%, but urinary excretion shows no significant difference. This discrepancy highlights the need for multi-compartmental kinetic modeling to assess turnover rates .

- Experimental Design : Longitudinal studies comparing TML/3-HTML flux (via ¹³C-tracer infusion) in deficient vs. healthy cohorts can resolve these dynamics .

Q. How do gut microbiota influence 3-HTML metabolism, and what experimental approaches link microbial activity to TMA/TMAO production?

Methodological Answer:

- Gut Microbiota Role : Dietary TML is metabolized by gut microbes (e.g., Bacteroides) into trimethylamine (TMA), which is oxidized in the liver to pro-atherogenic trimethylamine-N-oxide (TMAO) .

- Methodological Approaches :

- Gnotobiotic Models : Colonize germ-free mice with TML-metabolizing bacteria to quantify fecal TMA and plasma TMAO levels.

- Metagenomics : Screen fecal DNA for microbial genes (e.g., cutC/D clusters) encoding TMA lyases using shotgun sequencing .

- Intervention Studies : Dietary TML restriction in high-CVD-risk cohorts, paired with LC-MS-based metabolomics, can assess TMAO reduction .

Q. What molecular mechanisms explain the association between 3-HTML and cardiovascular disease (CVD) risk?

Methodological Answer:

Q. How can enzyme kinetics of TMLH be studied, and what structural features dictate its substrate specificity?

Methodological Answer:

- Recombinant TMLH Expression :

- Kinetic Assays :

- Structural Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.